molecular formula C10H2O6<br>C6H2(C2O3)2<br>C10H2O6 B145882 Pyromellitic dianhydride CAS No. 89-32-7

Pyromellitic dianhydride

Cat. No. B145882
CAS RN: 89-32-7
M. Wt: 218.12 g/mol
InChI Key: ANSXAPJVJOKRDJ-UHFFFAOYSA-N
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Description

Pyromellitic Dianhydride Description

Pyromellitic dianhydride (PMDA) is a key chemical precursor used in the synthesis of various polyimides and other high-performance polymers. It is known for its ability to form materials with excellent thermal stability, mechanical properties, and chemical resistance.

Synthesis Analysis

The synthesis of PMDA-based compounds has been extensively studied. For instance, pyromellitic diimides have been synthesized through a conventional reaction between PMDA and various amines, yielding high-performance n-channel transistor semiconductors with significant mobility and on/off ratios . Additionally, PMDA has been used to create polyimides with different side chains, affecting their solubility and thermal properties . The synthesis of PMDA-based dianhydrides with bulky substituents has also been reported, which are used to prepare polyimides suitable for flexible printed circuits applications . Furthermore, novel organosoluble and gas-permeable polyimides have been synthesized from PMDA derivatives, demonstrating good solubility and high oxygen permselectivity .

Molecular Structure Analysis

The molecular structure of PMDA and its complexes has been a subject of interest. The crystal structure of a 2:1 complex of PMDA with trans-4-methylstilbene has been determined, revealing a disordered stacking arrangement in the crystal lattice . Similarly, the crystal structures of PMDA complexes with pyrene have been studied at various temperatures, providing insights into the molecular arrangement and disorder within the crystals .

Chemical Reactions Analysis

PMDA undergoes various chemical reactions to form different compounds. For example, the reaction of PMDA with polyamine in methanol solution results in the formation of ammonium carboxylate salts, leading to a 3-D network structure . PMDA has also been used as a starting compound for the synthesis of new heterocyclic nitrogen compounds, including derivatives of condensed dipyrrole, dibenzoxazine, and dipyridazine . Additionally, PMDA can polymerize with diphenylmethane diisocyanate to form novel polyimides .

Physical and Chemical Properties Analysis

The physical and chemical properties of PMDA-based polymers are influenced by their molecular structure and the nature of substituents. Polyimides derived from PMDA exhibit a range of glass transition temperatures and melting points, indicating their thermal stability . The introduction of bulky substituents into PMDA-based dianhydrides results in polyimides with low coefficients of thermal expansion and good adhesive properties . The solubility of these polymers in various organic solvents and their gas permeability are also notable characteristics .

Scientific Research Applications

  • Flexible Printed Circuits :

    • Pyromellitic dianhydride-based polyimides demonstrate significant potential in the development of flexible printed circuits. These materials exhibit a low coefficient of thermal expansion and strong adhesion, making them suitable for this application (Choi & Yoon, 2010).
  • Semiconductor Technology :

    • Films made from pyromellitic diimides, derived from pyromellitic dianhydride, show high mobility and excellent on/off ratios, indicating their utility in n-channel transistor semiconductors (Zheng, Huang, Sarjeant, & Katz, 2008).
  • Polymer Modification :

    • Pyromellitic dianhydride is used as a chain extender to modify polyethylene-terephthalate (PET) for enhancing its molecular weight and suitability for film blowing and blow molding processes (Incarnato, Scarfato, Maio, & Acierno, 2000).
  • Polyimide Synthesis :

    • New organosoluble and gas-permeable polyimides synthesized from pyromellitic dianhydride exhibit good solubility, thermal stability, and high oxygen permselectivity, useful in various industrial applications (Kim, Ahn, Kim, & Kwon, 2002).
  • 3-D Network Formation :

    • Pyromellitic dianhydride reacts with polyamine to form a unique 3-D network, which may have potential applications in various fields of material science (Su et al., 2001).
  • Fire Safety in Materials :

    • Pyromellitic dianhydride, when used as a fire safety agent in thermoplastic polyurethane, significantly improves ignition resistance and reduces smoke production during combustion (Jiao, Wang, & Chen, 2018).
  • Synthesis of Novel Compounds :

    • Pyromellitic dianhydride serves as a starting compound for synthesizing various novel heterocyclic nitrogen compounds with potential applications in chemistry and pharmaceuticals (Abo-Bakr, Hassan, Temirek, & Mosallam, 2012).
  • Energy Storage Devices :

    • In the context of energy storage, pyromellitic dianhydride-based polyimides have been used to fabricate hybrid sodium-ion capacitors, demonstrating significant energy density and power density (Zhao, Yang, Whittaker, & Zhao, 2018).
  • Ammonia Detection :

    • Pyromellitic dianhydride–4,4-oxydianiline-based films, known as Kapton, have been explored for ammonia vapor detection, showing potential for use in gas sensing technologies (Papadopoulou et al., 2016).
  • Molecular Dynamics and Material Analysis :

    • Molecular dynamics simulations of pyromellitic dianhydride-based polyimides provide insights into their thermo-mechanical properties, useful for material analysis and design (Lei, Qi, & Wu, 2019).

Safety And Hazards

PMDA may be harmful if swallowed. It may cause an allergic skin reaction. It causes serious eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Polyimides, a special functional polymer, possess unparalleled advantages, such as excellent mechanical strength, extremely high thermal stability, and excellent chemical inertness; they are a promising material for Lithium-Ion Batteries (LIBs) . PMDA can be used to synthesize aromatic polyimides with excellent thermo-mechanical and chemical properties . It may also be used as a capping agent in the development of siloxane based hybrid materials for potential usage in organic electronics .

properties

IUPAC Name

furo[3,4-f][2]benzofuran-1,3,5,7-tetrone
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InChI

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H
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InChI Key

ANSXAPJVJOKRDJ-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
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Molecular Formula

Record name PYROMELLITIC DIANHYDRIDE
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DSSTOX Substance ID

DTXSID1026536
Record name 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone
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Molecular Weight

218.12 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

397-400 °C
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Solubility

Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction
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Density

1.68 g/cu cm, 1.68 g/cm³
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Vapor Pressure

0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

...Acid anhydrides are low-molecular weight, reactive chemicals that can conjugate to human proteins, rendering the chemical-protein complex immunogenic. The major clinical problem in exposed workers appears to be immune sensitization, which can induce any of three clinical syndromes-- asthma-rhinitis, /late respiratory systemic syndrome/, or /pulmonary disease anemia/. /Acid anhydrides/
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Product Name

Pyromellitic dianhydride

Color/Form

White powder

CAS RN

89-32-7
Record name Pyromellitic dianhydride
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Record name 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
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Melting Point

286 °C, 287 °C
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Synthesis routes and methods I

Procedure details

tetrahydrofuran-2,3,4,5-tetracarboxylic acid and 1,2,4,5-cyclohexanetetracarboxylic acid .
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Synthesis routes and methods II

Procedure details

50.0 g pyromellitic acid were boiled under reflux with 400 ml anisole and 3.0 g activated carbon, Merck Art. No. 2184, under the same conditions as in example 1 and then processed. 4.3 g (60.6% of the theory) water separated in the course of 2.5 hours. 27.3 g (=64% of the theory) pyromellitic acid anhydride were obtained and the remainder of 18.0 g, (36%) was filtered off as unchanged pyromellitic acid, together with the activated carbon.
Quantity
50 g
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400 mL
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Synthesis routes and methods III

Procedure details

A polyamic acid of PMDA/ODA in DMF was prepared at 97% stoichiometry and 23.5% solids by weight. The amic acid was end-capped with phthalic anhydride at 0.04% by weight. (need to confirm)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyromellitic dianhydride
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Reactant of Route 6
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Citations

For This Compound
15,500
Citations
RB Feild, CF Robinson - Industrial & Engineering Chemistry, 1957 - ACS Publications
… epoxy resins by pyromellitic dianhydride alone were unsuccessful … pyromellitic dianhydride, as much as 65% of the anhydride groups used could be present, as pyromellitic dianhydride …
Number of citations: 10 pubs.acs.org
PM Hergenrother, KA Watson, JG Smith Jr, JW Connell… - Polymer, 2004 - Elsevier
… Pyromellitic dianhydride was obtained from Allco Chemical Corporation and sublimed to provide a white crystalline sublimate, mp 284–286 C. 4,4′-Oxydianiline was obtained from …
Number of citations: 49 www.sciencedirect.com
M Hasegawa, D Hirano, M Fujii, M Haga… - Journal of Polymer …, 2013 - Wiley Online Library
This work presents novel colorless polyimides (PIs) derived from 1R,2S,4S,5R‐cyclohexanetetracarboxylic dianhydride (H″‐PMDA). Isomer effects were also discussed by comparing …
Number of citations: 113 onlinelibrary.wiley.com
K Asai, SI Inoue, H Okamoto - Journal of Polymer Science Part …, 2000 - Wiley Online Library
… of polyamic acid ester prepared from pyromellitic dianhydride diethyl ester chloride and diamine.7 … elastomer prepared from elastic polyurea and pyromellitic dianhydride.16 As shown in …
Number of citations: 27 onlinelibrary.wiley.com
Q Zhao, RR Gaddam, D Yang, E Strounina… - Electrochimica …, 2018 - Elsevier
… Herein, a simple hydrothermal method was used to synthesise pyromellitic dianhydride-based polyimides [C 16 H 6 O 4 N 2 ] n . The polyimides consisting of interconnected …
Number of citations: 44 www.sciencedirect.com
RA Meyers - Journal of Polymer Science Part A‐1: Polymer …, 1969 - Wiley Online Library
… Pyromellitic dianhydride undergoes a condensation polymerization with diphenylmethane … and pyromellitic dianhydride are melt-fused at 190C for 6 hr in the absence of solvent. …
Number of citations: 130 onlinelibrary.wiley.com
DR Boston, JC Bailar Jr - Inorganic Chemistry, 1972 - ACS Publications
Two general methods have been reported for the preparation of fused-ring polymeric phthalocyanines. These preparations involve the reaction of tetrafunctional benzene [1, 2, 4, 5-…
Number of citations: 148 pubs.acs.org
KC O'brien, WJ Koros, GR Husk - Journal of membrane science, 1988 - Elsevier
… The polyimides described in this study are based on the reaction of pyromellitic dianhydride (PMDA) with oxydianiline (ODA) , methylene dianiline (MDA), or isopropylidene dianiline (…
Number of citations: 125 www.sciencedirect.com
R Guo, Y Wang, S Heng, G Zhu, VS Battaglia… - Journal of Power …, 2019 - Elsevier
Organic energy storage materials attract extensive attention as a potential alternative for the next generation of lithium ion batteries. However, most of the reported organic electrodes …
Number of citations: 35 www.sciencedirect.com
BY Myung, JJ Kim, TH Yoon - Journal of Polymer Science Part …, 2002 - Wiley Online Library
… bis(trifluoromethyl)phenyl]pyromellitic dianhydride (12FPMDA), containing a 3′,5′-bis(trifluoromethyl)phenyl disubstituent at the para position of pyromellitic dianhydride (PMDA), was …
Number of citations: 62 onlinelibrary.wiley.com

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